3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide
Description
3-Chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the 3-position and a pyrimidine ring functionalized with methoxy and morpholine groups. The pyrimidine moiety is a common scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, while the morpholine group enhances solubility and bioavailability.
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-16-18-10-13(14(20-16)21-5-7-24-8-6-21)19-15(22)11-3-2-4-12(17)9-11/h2-4,9-10H,5-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLLAJIAFLXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the morpholine group, and subsequent coupling with the benzamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate carbon-carbon bond formation.
Boron Reagents: Employed in Suzuki–Miyaura coupling for their stability and reactivity.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions typically result in extended aromatic systems.
Scientific Research Applications
3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-(Dialkylcarbamothioyl)Benzamide Derivatives
Structural Differences :
- Target Compound: Contains a 2-methoxy-4-morpholinopyrimidin-5-yl substituent, introducing a rigid, nitrogen-rich heterocycle with oxygen and nitrogen donor atoms.
- Analog () : Features a dialkylcarbamothioyl group (–N–C(=S)–NR₂) instead of the pyrimidine-morpholine system, providing sulfur and oxygen coordination sites .
Coordination Chemistry :
- Analog Behavior: The carbamothioyl derivatives form stable nickel(II) and copper(II) complexes via sulfur (S) and oxygen (O) donor atoms. For example, the bis(3-chloro-N-(diethylcarbamothioyl)benzamido) nickel(II) complex exhibits a distorted square planar geometry (Figure 1 in ) .
Chromene-Pyrimidine Hybrids ()
Structural Contrast :
- Analog (Compound 4): A fused chromeno-pyrimidine system with chlorobenzylidene and phenyl substituents, lacking the morpholine group present in the target compound .
- Target Compound : The morpholine ring enhances hydrophilicity compared to the lipophilic chromene-pyrimidine hybrid.
Functional Implications :
Data Tables
Table 1: Structural and Coordination Comparison
Critical Analysis of Evidence
- Strengths : provides detailed crystallographic data for nickel complexes of carbamothioyl analogs, enabling direct comparison of coordination behavior . highlights synthetic versatility for benzamide-derived heterocycles .
- Gaps: No direct data on the target compound’s biological activity, solubility, or metal-binding properties. The absence of X-ray or spectroscopic data for the target compound limits mechanistic insights.
- Contradictions : While carbamothioyl analogs prioritize sulfur coordination, the target compound’s pyrimidine-morpholine system may favor nitrogen/oxygen binding, suggesting divergent applications.
Biological Activity
3-chloro-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chloro group : Enhances the lipophilicity and biological activity.
- Morpholine ring : Contributes to the compound's ability to interact with biological targets.
- Pyrimidine moiety : Plays a crucial role in kinase inhibition.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 348.78 g/mol .
Kinase Inhibition
Research indicates that this compound exhibits inhibitory activity against several kinases, including:
- Aurora Kinases : Involved in cell division; their inhibition can lead to anti-cancer effects.
- Fibroblast Growth Factor Receptors (FGFRs) : Targeting FGFRs can impact various signaling pathways associated with cancer progression.
The compound's mechanism of action primarily involves:
- Binding to Kinase Active Sites : Molecular docking studies suggest that the compound binds effectively to the ATP-binding sites of target kinases, thereby inhibiting their activity.
- Modulation of Cellular Pathways : By inhibiting these kinases, the compound can disrupt critical signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- Cell Line Testing : The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
- Mechanistic Insights : Studies demonstrated that treatment with the compound led to G1 phase arrest in p53-positive cells, indicating its potential role in cancer therapy .
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its efficacy as an anti-cancer agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{5-Chloro-2-[2-Methoxy-4-Morpholin-4-Ylphenyl]amino}-N-Methylbenzamide | Contains a methyl group instead of a benzoyl group | Potentially different pharmacokinetic properties |
| 4-(6-Morpholinopyrimidin-4-Yl)piperazine derivatives | Features piperazine instead of benzamide | May exhibit different receptor binding profiles |
| Morpholinopyrimidine derivatives | Various substitutions on the pyrimidine ring | Evaluated for anti-inflammatory or anticancer activities |
This table highlights how structural variations can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
